4-{4-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
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Overview
Description
4-{4-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and various substituents including bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting from readily available precursors
Formation of the Triazole Ring: This step often involves the reaction of hydrazine derivatives with appropriate nitriles under acidic or basic conditions to form the triazole ring.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{4-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{4-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Material Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex organic molecules, making it valuable in industrial applications.
Mechanism of Action
The mechanism of action of 4-{4-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-chloro-2-(4-fluorobenzyl)benzene
- 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
4-{4-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is unique due to its combination of a triazole ring and pyridine ring, along with the specific halogen substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
477330-23-7 |
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Molecular Formula |
C20H13BrClFN4S |
Molecular Weight |
475.8 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H13BrClFN4S/c21-14-4-6-15(7-5-14)27-19(13-8-10-24-11-9-13)25-26-20(27)28-12-16-17(22)2-1-3-18(16)23/h1-11H,12H2 |
InChI Key |
FXTYCDXOJAXODM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)F |
Origin of Product |
United States |
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